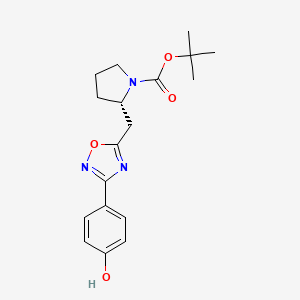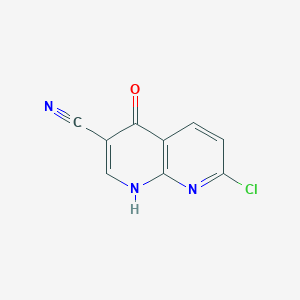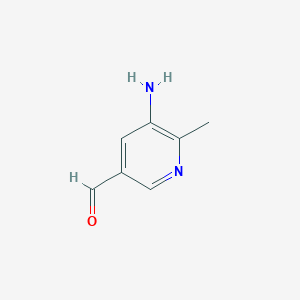
5-Amino-6-methylnicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-6-methylnicotinaldehyde is an organic compound with the molecular formula C7H8N2O It is a derivative of nicotinaldehyde, characterized by the presence of an amino group at the 5th position and a methyl group at the 6th position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-methylnicotinaldehyde typically involves the following steps:
Condensation Reaction: The starting material, 3,4-diaminotoluene, undergoes a condensation reaction with urea to form 5-methyl benzimidazolone.
Nitration Reaction: The 5-methyl benzimidazolone is then subjected to nitration using dilute nitric acid to produce 5-nitro-6-methyl benzimidazolone.
Reduction Reaction: Finally, the 5-nitro-6-methyl benzimidazolone is reduced using ferrous powder in an alcohol-water system or hydrogenation with a catalyst like palladium on carbon to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-6-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aldehyde group to primary alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used under basic conditions to introduce acyl or sulfonyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary alcohols.
Wissenschaftliche Forschungsanwendungen
5-Amino-6-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 5-Amino-6-methylnicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aldehyde group can participate in covalent bonding or redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-methylnicotinaldehyde: Similar structure but with the amino group at the 2nd position.
5-Methylnicotinaldehyde: Lacks the amino group, making it less reactive in certain chemical reactions.
Uniqueness
5-Amino-6-methylnicotinaldehyde is unique due to the specific positioning of the amino and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C7H8N2O |
|---|---|
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
5-amino-6-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c1-5-7(8)2-6(4-10)3-9-5/h2-4H,8H2,1H3 |
InChI-Schlüssel |
RZAOUFUNNBHKCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=N1)C=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


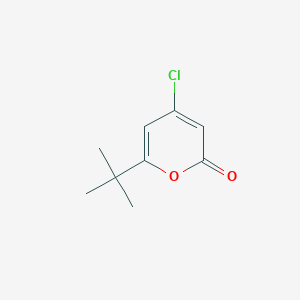
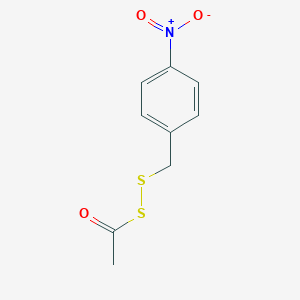
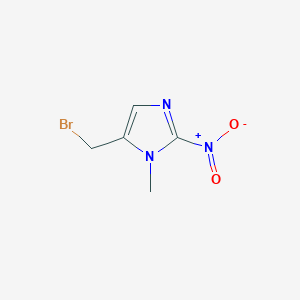
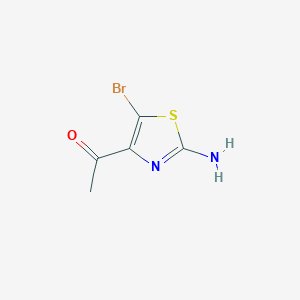
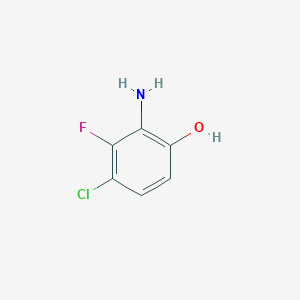
![5,6-Dichlorobenzo[d][1,3]dioxol-2-one](/img/structure/B12968369.png)

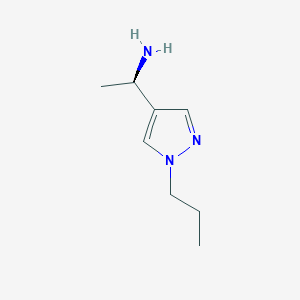
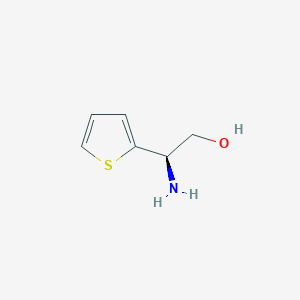
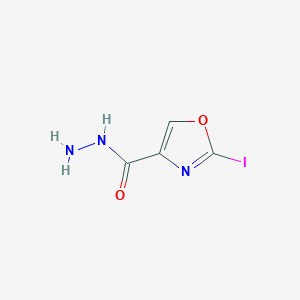

![2-(chloromethyl)-7-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12968396.png)
